molecular formula C18H23N3O4 B2628017 3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034387-84-1

3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2628017
M. Wt: 345.399
InChI Key: IECRNSHWNVOCLH-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains an imidazolidine-2,4-dione group, which is a type of imidazolidine, a class of diazaheterocycles that are part of the azolidine family .


Molecular Structure Analysis

The structure of this compound would be characterized by the pyrrolidine ring and the imidazolidine-2,4-dione group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The pyrrolidine ring could undergo reactions at the nitrogen or the adjacent carbons . The imidazolidine-2,4-dione group could also participate in reactions, particularly at the carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar imidazolidine-2,4-dione group and the nonpolar isopropyl group could impact its solubility, while the nitrogen in the pyrrolidine ring could participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Prasad et al. (2018) focused on the synthesis and structural exploration of a related compound, racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. The research details the spectral and combinatorial analysis, including X-ray diffraction studies and molecular geometry optimization, providing insights into the structural characteristics and thermal stability of this class of compounds (Prasad et al., 2018).

Antioxidant and Cytotoxicity Studies

  • Novotortsev et al. (2021) conducted a study on dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones, which share a similar structural motif. The research highlighted the synthesis, cytotoxicity, and reactive oxygen species (ROS) generation ability of these compounds, offering a potential framework for understanding the bioactive properties of related structures (Novotortsev et al., 2021).
  • Another research by Gouda (2012) delved into the synthesis of new pyrazolopyridine derivatives, including imidazolopyrazole derivatives, highlighting their antioxidant properties and the ability to protect DNA from damage. This study can provide a comparative perspective on the antioxidant potential of similar compounds (Gouda, 2012).

Drug Design and Therapeutic Applications

  • Novotortsev et al. (2020) focused on new spiro-linked indolinone pyrrolidine selenoxoimidazolones. The study provides insight into the addition of azomethine ylide to the double bond of (Z)-(2-oxoindolin-3-ylidene)-2-selenoxoimidazolidin-4-one derivatives, contributing to the knowledge of drug design and potential therapeutic applications (Novotortsev et al., 2020).
  • Kumar et al. (2013) reported the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity. This research might provide a foundation for understanding the biological activity and potential therapeutic uses of structurally related compounds (Kumar et al., 2013).

properties

IUPAC Name

3-[1-[2-(4-propan-2-ylphenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12(2)13-3-5-15(6-4-13)25-11-17(23)20-8-7-14(10-20)21-16(22)9-19-18(21)24/h3-6,12,14H,7-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECRNSHWNVOCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

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